2-amino-3-(1H-indazol-1-yl)propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-amino-3-indazol-1-ylpropanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)6-13-9-4-2-1-3-7(9)5-12-13/h1-5,8H,6,11H2,(H,14,15) |
InChI Key |
VXGGDWZWROEXQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CC(C(=O)O)N |
Origin of Product |
United States |
Significance of Nitrogen Heterocycles As Pharmacologically Relevant Scaffolds
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of biologically active compounds. nih.govnih.gov An analysis of FDA-approved drugs revealed that approximately 59-60% of unique small-molecule drugs contain a nitrogen-based heterocycle. rsc.orgmsesupplies.com Their prevalence is attributed to several key factors. The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating interactions with biological targets like proteins and nucleic acids. nih.govrsc.org This ability to form hydrogen bonds is crucial for the anti-cancer activities of many N-based heterocyclic agents, as it allows them to interact with DNA. rsc.org
Furthermore, the structural diversity of nitrogen heterocycles allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. msesupplies.comopenmedicinalchemistryjournal.com This versatility makes them integral to the design of new therapeutic agents. openmedicinalchemistryjournal.com Many essential biological molecules, including vitamins (like thiamin, riboflavin, and nicotinamide) and the nucleobases of DNA and RNA (purines and pyrimidines), are themselves nitrogen heterocycles, highlighting their fundamental role in biochemistry. nih.govnih.gov Consequently, synthetic nitrogen heterocycles are often designed to mimic these natural molecules to achieve a desired biological effect. openmedicinalchemistryjournal.com
Synthetic Strategies for 2 Amino 3 1h Indazol 1 Yl Propanoic Acid and Its Analogs
Chemical Synthesis Methodologies
The synthesis of 2-amino-3-(1H-indazol-1-yl)propanoic acid and its analogs can be broadly categorized into two main stages: the formation of the indazole core and the introduction of the chiral amino acid side chain.
Approaches to Construct the Indazole Ring System
The formation of the indazole ring is a critical step, and several methods have been developed, primarily involving cyclization reactions of appropriately substituted aromatic precursors.
One prominent method for constructing the indazole ring involves the intramolecular cyclization of substituted phenyl derivatives. A key precursor for this strategy is 3-amino-3-(2-nitroaryl)propanoic acid. The synthesis of this precursor can be achieved through the reaction of a 2-nitrobenzaldehyde (B1664092) with malonic acid and ammonium (B1175870) acetate. The subsequent step involves a base-mediated condensation, where the amino group displaces the nitro group to form the pyrazole (B372694) ring of the indazole system. This reaction proceeds through an N-N bond-forming cascade. researchgate.net
For instance, the base-mediated condensation of 3-amino-3-(2-nitrophenyl)propanoic acid with ethanolamine (B43304) can lead to the formation of the corresponding indazole acetic acid. researchgate.net While this specific example yields a related scaffold, the underlying principle of intramolecular cyclization of a nitro-amine precursor is a viable route toward the indazole core of the target molecule. The yields and specific conditions for such cyclizations can vary depending on the substituents on the aromatic ring and the base employed.
| Precursor | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| 3-amino-3-(2-nitrophenyl)propanoic acid | Base (e.g., ethanolamine), heat | Indazole acetic acid derivative | Data not specified researchgate.net |
A widely utilized and versatile method for the synthesis of 1H-indazoles involves the reaction of hydrazine (B178648) with ortho-substituted benzaldehydes or ketones. researchgate.netlookchem.comnih.govresearchgate.netheteroletters.org This approach is particularly effective when using o-halobenzaldehydes or salicylaldehydes.
The reaction of o-fluorobenzaldehydes with hydrazine has been developed as a practical synthesis of indazoles. researchgate.net This condensation effectively avoids the competitive Wolff-Kishner reduction that can occur with other substrates. researchgate.net The reaction typically proceeds by initial formation of a hydrazone, which then undergoes an intramolecular nucleophilic aromatic substitution to yield the indazole ring. The choice of solvent and temperature can significantly influence the reaction outcome and yield.
Similarly, substituted salicylaldehydes react with hydrazine hydrochloride under reflux conditions to afford 1H-indazoles. researchgate.netlookchem.com The presence of the ortho-hydroxyl group facilitates the cyclization process. Microwave-assisted synthesis has also been employed to accelerate the condensation and cyclization of phenylhydrazine (B124118) derivatives with salicylaldehydes, leading to indazoles in moderate to high yields. heteroletters.org
| Carbonyl Compound | Hydrazine Source | Conditions | Yield |
|---|---|---|---|
| o-Fluorobenzaldehydes | Hydrazine | Varies (e.g., heat in a suitable solvent) | Generally good researchgate.net |
| Salicylaldehydes | Hydrazine hydrochloride | Reflux in ethanol | Up to 92% lookchem.com |
| Substituted Salicylaldehydes | Phenylhydrazine | Microwave irradiation (50W), 80°C, 35 min | 77-83% heteroletters.org |
Introduction of the Amino Acid Side Chain
Once the indazole ring is formed, or concurrently with its formation, the 2-amino-propanoic acid side chain must be introduced. This step is crucial for establishing the final structure and stereochemistry of the molecule.
A common and effective strategy for introducing the amino acid side chain is through the N-alkylation of the pre-formed indazole ring with a chiral three-carbon synthon. The regioselectivity of this alkylation is a key consideration, as indazole has two reactive nitrogen atoms (N1 and N2). Generally, N1-alkylation is thermodynamically favored. nih.gov The choice of base, solvent, and electrophile can significantly influence the N1/N2 ratio. nih.govrsc.org For instance, using sodium hydride in tetrahydrofuran (B95107) often favors N1-alkylation. nih.gov
One powerful method for constructing β-heterocyclic alanine (B10760859) derivatives is the Michael addition of a nitrogen heterocycle, such as indazole, to a dehydroalanine (B155165) derivative. researchgate.netrsc.orgresearchgate.net This reaction, when catalyzed by a suitable base, can proceed with high efficiency. The use of protected dehydroalanine esters allows for the controlled addition of the indazole nucleophile to the β-carbon, thereby forming the C-N bond and establishing the amino acid backbone. Subsequent deprotection steps yield the desired amino acid.
Another approach involves the stereoselective alkylation of a chiral glycine (B1666218) enolate synthon with a suitable indazole-containing electrophile, such as 1-(halomethyl)-1H-indazole. This method allows for a high degree of stereocontrol in the formation of the new stereocenter. nih.govresearchgate.net
| Reaction Type | Key Reactants | General Conditions | Stereocontrol |
|---|---|---|---|
| Michael Addition | Indazole, Dehydroalanine derivative | Base catalysis (e.g., Cs2CO3 in THF) nih.gov | Dependent on the chirality of the dehydroalanine precursor |
| N-Alkylation | Indazole, Chiral 3-halopropanoic acid derivative | Base (e.g., NaH in THF) nih.gov | Dependent on the chirality of the alkylating agent |
| Alkylation of Chiral Glycine Enolate | Chiral glycine enolate, 1-(Halomethyl)-1H-indazole | Strong base, low temperature | High diastereoselectivity achievable nih.govresearchgate.net |
In many synthetic routes, the propanoic acid side chain is not introduced in its final form. Instead, precursor functional groups are used, which are then transformed into the carboxylic acid at a later stage. For example, if the side chain is introduced via a Michael addition to a dehydroalanine ester, the final step would be the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved under acidic or basic conditions. frontiersin.org
Similarly, if the side chain is introduced using a synthon containing a nitrile group, hydrolysis of the nitrile will yield the carboxylic acid. Other precursor functionalities, such as alcohols or aldehydes, can be oxidized to the carboxylic acid using standard oxidizing agents. The choice of functional group precursor and the subsequent transformation method must be compatible with the other functional groups present in the molecule, particularly the indazole ring and the amino group, which may require protection.
Enzymatic Synthesis Approaches for Stereocontrol
Achieving high stereocontrol is a primary advantage of enzymatic synthesis. Enzymes such as transaminases and amino acid oxidases are highly specific for particular stereoisomers, enabling the production of compounds with very high enantiomeric purity. These biocatalysts can be used individually or in combination within multi-step cascade reactions to maximize both yield and stereoselectivity.
Transaminases, specifically ω-transaminases (ω-TAs), are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl group of a keto acid or ketone acceptor. mbl.or.krnih.gov This reaction is a cornerstone of green chemistry for producing chiral amines and amino acids from prochiral ketones with high enantioselectivity. mbl.or.kr The mechanism follows a ping-pong bi-bi pathway where the enzyme binds the amine donor, abstracts the amino group to form an enzyme-PMP intermediate, releases the ketone byproduct, and then transfers the amino group to the keto acid substrate. mdpi.com
In the synthesis of indazole-containing amino acids, a key strategy involves the asymmetric amination of the corresponding α-keto acid precursor, 3-(1H-indazol-1-yl)-2-oxopropanoic acid. By selecting a transaminase with the desired stereoselectivity (either (R)-selective or (S)-selective), one can directly synthesize the corresponding enantiomer of the target amino acid.
A documented example for an analog involves the synthesis of (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid ((R)-AMHP), an intermediate for a migraine therapeutic. mdpi.com In this process, an (R)-selective amine transaminase ((R)-ATA) is used to convert the corresponding keto acid into the desired (R)-amino acid. researchgate.net The choice of amine donor is critical for driving the reaction equilibrium towards product formation.
Table 1: Key Components in Transaminase-Mediated Synthesis
| Component | Role | Example |
|---|---|---|
| Keto Acid Precursor | Substrate receiving the amino group | 3-(7-methyl-1H-indazol-5-yl)-2-oxopropanoic acid |
| Amine Transaminase | Biocatalyst for stereoselective amination | (R)-selective Amine Transaminase ((R)-ATA) |
| Amine Donor | Provides the amino group for the reaction | L-Alanine, Isopropylamine |
| PLP Cofactor | Essential for enzyme catalytic activity | Pyridoxal 5'-phosphate |
Amino acid oxidases (AAOs) and deaminases are flavoenzymes that catalyze the stereospecific oxidative deamination of an amino acid to its corresponding α-imino acid, which then hydrolyzes to an α-keto acid and ammonia. wikipedia.org L-amino acid oxidases (LAAOs) are specific for L-enantiomers, while D-amino acid oxidases (DAAOs) act on D-enantiomers. This high stereospecificity makes them ideal for the kinetic resolution of racemic amino acid mixtures. nih.gov
In this process, a racemic mixture of this compound can be treated with an L-amino acid oxidase. The enzyme selectively oxidizes the L-enantiomer to the keto acid, leaving the unreacted D-enantiomer in high enantiomeric purity. nih.govresearchgate.net This method is highly effective for producing D-amino acids.
This principle is applied in the synthesis of the analog (R)-AMHP. mdpi.comresearchgate.net A process known as deracemization begins with a racemic mixture of AMHP. An (S)-amino acid deaminase selectively converts the (S)-enantiomer into the corresponding keto acid, enriching the mixture with the desired (R)-AMHP. mdpi.comresearchgate.net This enantioselective transformation is a crucial first step in a more complex cascade reaction designed to convert the entire racemic mixture into the desired R-enantiomer.
Table 2: Enantioselective Transformation via Amino Acid Oxidase
| Step | Description | Enzyme Used | Outcome |
|---|---|---|---|
| Starting Material | Racemic mixture of an amino acid analog ((rac)-AMHP) | N/A | 50% (R)-enantiomer, 50% (S)-enantiomer |
| Enantioselective Oxidation | The enzyme selectively oxidizes the (S)-enantiomer. | (S)-Amino Acid Deaminase | (R)-enantiomer and the corresponding keto acid |
| Final Mixture | The desired (R)-enantiomer is enriched. | N/A | High concentration of (R)-AMHP with the keto acid byproduct |
Biocatalytic cascade reactions combine multiple enzymatic steps in a single pot, offering significant advantages in efficiency, time, and resource utilization by eliminating the need for intermediate purification steps. nih.govrug.nl These cascades are particularly powerful for asymmetric synthesis, where unfavorable equilibria or substrate inhibition can be overcome by coupling reactions.
A highly effective strategy for producing a single, desired enantiomer from a racemate is to combine the enantioselective oxidation of an amino acid oxidase with the stereoselective amination of a transaminase. This approach has been successfully employed for the synthesis of (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid ((R)-AMHP). mdpi.comresearchgate.net
The cascade operates as follows:
Deracemization Step: An (S)-amino acid deaminase selectively converts the unwanted (S)-AMHP from a racemic mixture into its corresponding keto acid: 3-(7-methyl-1H-indazol-5-yl)-2-oxopropanoic acid. This enriches the (R)-AMHP.
Reductive Amination Step: The keto acid produced in the first step is then immediately aminated by an (R)-selective amine transaminase ((R)-ATA) present in the same reaction vessel. This regenerates the amino acid, but as the desired (R)-enantiomer.
This cyclic deracemization process allows for the theoretical conversion of 100% of the racemic starting material into a single, optically pure enantiomer, achieving both high enantiomeric excess (>99%) and high yield. mdpi.comresearchgate.net To manage byproducts and maintain enzyme activity, additional enzymes for cofactor regeneration, such as lactate (B86563) dehydrogenase (LDH) and formate (B1220265) dehydrogenase (FDH), are often included in the cascade. researchgate.net
Table 3: Multi-Enzyme Cascade for (R)-AMHP Synthesis
| Enzyme | Role in Cascade | Substrate | Product |
|---|---|---|---|
| (S)-Amino Acid Deaminase | Selectively oxidizes the (S)-enantiomer. | (S)-AMHP | 3-(7-methyl-1H-indazol-5-yl)-2-oxopropanoic acid |
| (R)-Amine Transaminase | Aminates the keto acid to the (R)-enantiomer. | 3-(7-methyl-1H-indazol-5-yl)-2-oxopropanoic acid | (R)-AMHP |
| Lactate Dehydrogenase (LDH) | Co-product removal | Pyruvate (from alanine amine donor) | Lactate |
| Formate Dehydrogenase (FDH) | Cofactor regeneration | Formate | CO2 |
Fundamental Principles of Stereoselective Synthesis in Chiral Amino Acids
Stereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over another. For chiral amino acids, the primary goal is to control the formation of the stereocenter at the α-carbon. The fundamental principles guiding this control are rooted in creating an asymmetric environment during the reaction, which energetically favors the formation of one enantiomer or diastereomer.
The synthesis of chiral α-amino acids can be broadly categorized into two main approaches:
Asymmetric Synthesis: This involves the direct formation of the desired enantiomer from a prochiral substrate using a chiral reagent, catalyst, or auxiliary. This method is often more efficient as it aims to produce only the desired stereoisomer from the outset.
Resolution: This approach involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers) that was produced in a non-stereoselective synthesis. libretexts.org Resolution can be achieved through various means, including classical resolution via diastereomeric salt formation, enzymatic resolution, or chiral chromatography. libretexts.org
A key concept in stereoselective synthesis is the distinction between enantioselectivity and diastereoselectivity.
Enantioselective reactions produce a predominance of one enantiomer over the other from a prochiral starting material. The degree of selectivity is measured by the enantiomeric excess (ee).
Diastereoselective reactions involve the preferential formation of one diastereomer over others. This is common in reactions where a new stereocenter is formed in a molecule that already contains a stereocenter, such as when using a chiral auxiliary. nih.gov The selectivity is quantified by the diastereomeric ratio (dr).
The choice of synthetic strategy depends on factors like the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity.
Strategies for Controlling the Absolute Configuration at the Alpha-Carbon
Several robust strategies have been developed to control the absolute configuration at the α-carbon of amino acids. These methods are applicable to the synthesis of this compound, which would likely be constructed by forming the bond between the α-carbon and the indazole-containing side chain.
Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. Amino acid-derived auxiliaries are commonly used. numberanalytics.com For instance, a chiral glycine enolate equivalent can be alkylated with a suitable electrophile, such as 1-(bromomethyl)-1H-indazole. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer preferentially. nih.govrsc.org The Schöllkopf reagent, a chiral bis-lactim ether derived from valine and glycine, is a well-known example used for synthesizing various α-amino acids with high diastereoselectivity. researchgate.net
Asymmetric Catalysis: This approach uses a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. nih.gov
Asymmetric Strecker Synthesis: The classical Strecker synthesis produces racemic α-amino nitriles from aldehydes, ammonia, and cyanide. masterorganicchemistry.comwikipedia.org The asymmetric variant uses a chiral catalyst, often a thiourea- or dipeptide-based catalyst, to control the addition of cyanide to an imine, resulting in a specific enantiomer of the α-amino nitrile intermediate. nih.govmdpi.comgrantome.com This intermediate is then hydrolyzed to the desired α-amino acid. masterorganicchemistry.com
Asymmetric Hydrogenation: While not directly applicable to the primary construction of the indazole side chain, asymmetric hydrogenation of a dehydroamino acid precursor is a powerful method for establishing the α-stereocenter. libretexts.org
Enzymatic Synthesis and Resolution: Enzymes are highly stereoselective natural catalysts.
Transaminases: These enzymes can catalyze the asymmetric transfer of an amino group from a donor molecule to a keto acid precursor, such as 3-(1H-indazol-1-yl)pyruvic acid, to produce the L- or D-amino acid with very high enantioselectivity. rsc.org
Amino Acid Dehydrogenases: These enzymes catalyze the reductive amination of α-keto acids to produce chiral α-amino acids. rsc.orgrsc.org
Methodologies for Ensuring High Enantiomeric Excess in Synthetic Routes
Achieving a high enantiomeric excess (ee) is critical for the application of chiral compounds. Methodologies to ensure high purity often involve either refining the stereoselectivity of the primary reaction or separating stereoisomers post-synthesis.
Kinetic Resolution: This technique relies on the differential reaction rates of enantiomers with a chiral reagent or catalyst. libretexts.org For example, in the enzymatic resolution of a racemic N-acetylated amino acid, an acylase enzyme will selectively hydrolyze one enantiomer (e.g., the L-enantiomer) much faster than the other, allowing for the separation of the unreacted D-enantiomer from the hydrolyzed L-amino acid. libretexts.org A major drawback is that the maximum theoretical yield for the desired enantiomer is 50%.
Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of standard kinetic resolution. nih.gov In this process, the less reactive enantiomer is continuously racemized back to the racemic mixture under the reaction conditions. This allows the chiral catalyst or enzyme to theoretically convert the entire racemic starting material into a single enantiomer of the product. This has been successfully applied in the synthesis of amino acids using stereoselective amino acid amidases in the presence of a racemase. nih.gov
Crystallization-Induced Asymmetric Transformation: This method can be applied when the product exists as a mixture of rapidly equilibrating diastereomers in solution. If one diastereomer is less soluble, it will selectively crystallize, shifting the equilibrium in the solution toward the formation of more of that diastereomer. This process can lead to a high yield of a single, diastereomerically pure product. mdpi.com
The following table presents typical enantiomeric excess values achieved for non-natural amino acids using various stereoselective methods, illustrating the high levels of purity that can be attained.
| Synthetic Method | Chiral Influence | Typical Enantiomeric Excess (ee) | Reference Example |
|---|---|---|---|
| Asymmetric Strecker Synthesis | Chiral Thiourea Catalyst | 73–99% | Synthesis of non-proteinogenic amino acids mdpi.com |
| Chiral Auxiliary Alkylation | N-Sulfinyl Imine | >90% (dr >95:5) | Synthesis of β-branched unnatural amino acids nih.gov |
| Enzymatic Kinetic Resolution | Lipase or Acylase | >99% | Resolution of β-amino acids researchgate.net |
| Dynamic Kinetic Resolution | Amidase with Racemase | >99% | Synthesis of D- and L-amino acids nih.gov |
Analytical Techniques for Determining Stereoisomeric Purity
After a stereoselective synthesis, it is essential to accurately determine the stereoisomeric purity (both diastereomeric ratio and enantiomeric excess) of the product. Several analytical techniques are routinely employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is one of the most powerful and widely used methods for separating and quantifying enantiomers. yakhak.org The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. sigmaaldrich.com Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are common for amino acid analysis. yakhak.orgsigmaaldrich.com For underivatized amino acids, which are zwitterionic, macrocyclic glycopeptide CSPs are particularly effective. sigmaaldrich.com Alternatively, the amino acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a crucial tool for determining diastereomeric ratios, as diastereomers are distinct compounds with different chemical shifts and coupling constants in their NMR spectra. rsc.orgmanchester.ac.uk To determine enantiomeric excess, a chiral resolving agent or chiral solvating agent can be added to the NMR sample. This agent interacts with the enantiomers to form transient diastereomeric complexes, which results in separate signals for each enantiomer in the spectrum. nih.gov Another approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form stable diastereomers, which can then be readily distinguished and quantified by standard ¹H or ¹⁹F NMR. rsc.org
Gas Chromatography (GC): Similar to HPLC, GC can be used for enantiomeric separation by employing a chiral stationary phase. This method typically requires the amino acid to be derivatized to increase its volatility.
The following table summarizes the primary analytical techniques used to assess stereoisomeric purity.
| Technique | Principle of Separation/Detection | Information Obtained | Typical Application |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Enantiomeric Excess (ee) | Direct quantification of enantiomers. yakhak.org |
| NMR Spectroscopy | Distinct signals for diastereomers. | Diastereomeric Ratio (dr) | Analysis of crude reaction mixtures to determine diastereoselectivity. acs.org |
| NMR with Chiral Shift Reagent | Formation of transient diastereomeric complexes. | Enantiomeric Excess (ee) | Quantification of enantiomers without separation. nih.gov |
| GC on Chiral Column | Differential interaction with a chiral stationary phase. | Enantiomeric Excess (ee) | Analysis of volatile amino acid derivatives. |
Functionalization of the Indazole Ring System
The indazole ring, a bicyclic aromatic heterocycle, is a key component of many biologically active compounds. nih.govresearchgate.netcaribjscitech.com Its functionalization can significantly impact the physicochemical properties and biological activity of the parent molecule.
Substitutions at Nitrogen Atoms (N1 and N2)
The indazole ring possesses two nitrogen atoms, N1 and N2, which can be subjected to substitution reactions. The regioselectivity of these reactions is influenced by the stability of the resulting tautomers, with the 1H-tautomer generally being more thermodynamically stable than the 2H-tautomer. nih.govnih.gov Alkylation and acylation are common methods for introducing substituents at these positions.
The synthesis of N1 and N2 substituted indazoles can be achieved through various methods, including phase transfer catalysis. For example, the alkylation of 5-cyano indazoles in the presence of an imidazolium-based ionic liquid as a phase transfer catalyst can produce both N1- and N2-alkylated isomers. researchgate.net
Modifications on the Fused Benzene (B151609) Ring of Indazole
The fused benzene ring of the indazole core offers additional sites for modification, allowing for the introduction of a wide range of functional groups. These modifications can influence the molecule's interaction with biological targets. Common modifications include halogenation, arylation, and the introduction of various substituents through cross-coupling reactions.
For example, 3-amino-5-substituted indazoles have served as starting points for the synthesis of novel derivatives with potent enzyme inhibitory and antiproliferative activities. nih.gov Copper-catalyzed arylation of amino groups on the indazole ring has been utilized to synthesize (arylamino)-indazoles, which are precursors to medicinally important pyrazole-fused carbazoles. nih.gov Furthermore, Suzuki-Miyaura cross-coupling reactions of 3-iodo-1H-indazole with organoboronic acids, catalyzed by palladium complexes, provide an efficient route for the C-3 functionalization of the indazole ring. mdpi.com
The synthesis of indazole derivatives with substituents on the benzene ring can be achieved through multi-step synthetic sequences. For instance, the synthesis of certain kinase inhibitors involved the initial iodination of 6-bromo-1H-indazole, followed by Suzuki coupling to introduce aryl groups at the C3 position and subsequent reactions to introduce further diversity at the C6 position. nih.gov
Chemical Modifications of the Propanoic Acid Moiety
The propanoic acid portion of the molecule contains two key functional groups amenable to derivatization: the alpha-amino group and the carboxylic acid group.
Derivatization of the Alpha-Amino Group
The primary amino group is a versatile handle for introducing a variety of substituents. Common derivatization strategies include acylation, alkylation, and the formation of Schiff bases. These modifications can alter the polarity, basicity, and steric profile of the amino acid.
The alpha-amino group can be protected using standard protecting groups like tert-butoxycarbonyl (Boc) to allow for selective reactions at other parts of the molecule. nih.gov Derivatization of the amino group is a common strategy in the synthesis of peptide and peptidomimetic structures. Arenediazonium salts have been used for the arylative modification of amino acids, providing a method for introducing aryl groups under mild conditions. rsc.orgresearchgate.net Furthermore, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) is a widely used technique for the fluorescent labeling of amino acids for analytical purposes. nih.gov
Esterification and Amidation of the Carboxylic Acid Group
The carboxylic acid group can be readily converted into esters and amides, which can significantly impact the compound's pharmacokinetic properties, such as solubility and membrane permeability.
Esterification of the carboxylic acid can be achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst. For example, the synthesis of amino acid isopropyl esters has been accomplished by reacting the amino acid with isopropanol (B130326) in the presence of a chlorinating agent. mdpi.com The formation of amides, on the other hand, typically involves coupling the carboxylic acid with an amine using a coupling reagent such as 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net The synthesis of N-feruloyl dipeptides, for instance, involves the amidation of ferulic acid with dipeptides to create potential anticancer agents. nih.gov
Design and Synthesis of Analog Libraries for Structure-Activity Relationship (SAR) Investigations
The systematic derivatization of the this compound scaffold is essential for conducting structure-activity relationship (SAR) studies. By creating libraries of analogs with diverse substituents at the indazole ring and the propanoic acid moiety, researchers can identify key structural features responsible for biological activity.
The design of such libraries often employs fragment-based and structure-based drug design approaches. nih.gov For example, a library of 3-amino-1H-indazol-6-yl-benzamides was designed to target the "DFG-out" conformation of kinases, leading to the discovery of potent inhibitors. nih.gov Similarly, the synthesis of a library of 2H-indazole derivatives using a one-pot Cadogan reaction has been reported for the exploration of potential kinase inhibitors. researchgate.net
The synthesis of these libraries often involves parallel synthesis techniques and the use of versatile synthetic intermediates that can be readily diversified. For instance, key intermediates like ethyl 3-(3-(cyclopropanecarboxamido)-1H-indazol-6-yl)benzoate have been used in the synthesis of a series of kinase inhibitors through subsequent Suzuki coupling and amidation reactions. nih.gov The exploration of different synthetic routes, such as those involving N-N bond formation, can also provide access to novel indazole-containing scaffolds for drug discovery programs. diva-portal.org
Below is an interactive data table summarizing examples of derivatization strategies for the this compound scaffold, based on the discussed research findings.
| Modification Site | Reaction Type | Reagents/Conditions | Example Product Type | Reference |
| Indazole N1/N2 | Alkylation | Halo esters, alkaline solution | N1- and N2-alkylated indazoles | nih.gov |
| Indazole N1/N2 | Alkylation | Trimethyloxonium tetrafluoroborate | N2-alkylated indazoles | nih.gov |
| Indazole N1/N2 | Alkylation | Alkyl chlorides, phase transfer catalyst | N1- and N2-alkyl-5-cyano indazoles | researchgate.net |
| Indazole Benzene Ring | Arylation | Aryl boronic acids, Cu(II) catalyst | (Arylamino)-indazoles | nih.gov |
| Indazole C3 Position | Suzuki-Miyaura Coupling | Organoboronic acids, Pd catalyst | 3-Aryl-1H-indazoles | mdpi.com |
| Indazole C6 Position | Suzuki Coupling | Boronic acid pinacol (B44631) esters | 6-Aryl-3-iodo-1H-indazoles | nih.gov |
| Alpha-Amino Group | Boc Protection | Di-tert-butyl dicarbonate | N-Boc protected amino acid | nih.gov |
| Alpha-Amino Group | Arylation | Arenediazonium salts | N-Aryl amino acids | rsc.org |
| Carboxylic Acid Group | Esterification | Isopropanol, chlorinating agent | Isopropyl ester of amino acid | mdpi.com |
| Carboxylic Acid Group | Amidation | Amine, coupling agent (e.g., CDI) | Amide derivatives | researchgate.net |
Incorporation of Non-Hydrogen Atoms (e.g., Halogens, especially Fluorine) into Derivatives
The strategic incorporation of non-hydrogen atoms, particularly halogens, into the this compound scaffold is a key strategy in medicinal chemistry to modulate the molecule's physicochemical properties. The introduction of atoms like fluorine, chlorine, and bromine can significantly influence lipophilicity, metabolic stability, binding affinity, and bioavailability. nih.govnih.gov
Fluorine, in particular, is a favored element for structural modification due to its small size, high electronegativity, and the strength of the carbon-fluorine bond. nih.govresearchgate.net Its inclusion can alter the acidity or basicity of nearby functional groups and introduce new intermolecular interactions, such as hydrogen or halogen bonds, without causing significant steric hindrance. nih.govossila.com Research has focused on developing regioselective methods to introduce these atoms at specific positions on the indazole ring.
Research Findings on Halogenation
Fluorination: The direct fluorination of the indazole ring system has been achieved using various modern synthetic methods. A notable approach involves the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent. This method facilitates a metal-free, regioselective C-3 fluorination of 2H-indazoles under mild conditions, often using water as a solvent. organic-chemistry.org Mechanistic studies suggest this transformation may proceed through a radical pathway. organic-chemistry.org
Beyond the C-3 position, fluoro-substituted indazoles have been synthesized for research into their biological potential. For instance, 4-fluoro and 6-fluoroindazole derivatives have been prepared and studied. nih.gov The position of the fluorine atom can dramatically impact the molecule's properties; in one study on Rho kinase inhibitors, a fluorine atom at the C-6 position of the indazole ring significantly enhanced inhibitory potency compared to a fluorine at the C-4 position. nih.gov 4-Fluoro-1H-indazole is also utilized as a versatile chemical building block for further functionalization. ossila.com
Bromination: Bromination of the indazole scaffold is a well-established modification, frequently targeting the C-3 position due to its reactivity. A variety of brominating agents are effective, with N-bromosuccinimide (NBS) being widely employed in solvents like acetonitrile (B52724) or chloroform. chim.it More recent protocols have utilized 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source, sometimes in conjunction with ultrasound assistance to promote the reaction under mild conditions. nih.govresearchgate.net These methods provide efficient and site-specific C-H bond cleavage to yield 3-bromoindazole (B152527) products. nih.gov Bromination has also been achieved using bromine (Br₂) in acidic media. chim.it The resulting bromo-derivatives are valuable intermediates, as the bromine atom can be readily displaced or used in cross-coupling reactions for further structural diversification.
Chlorination and Other Halogenations: Similar to bromination, chlorination of the indazole ring can be achieved using N-chlorosuccinimide (NCS) as the halogen source, typically yielding 3-chloroindazole derivatives. nih.gov Research has also demonstrated the feasibility of poly-halogenation. For example, methods have been developed for a "one-pot, two-step" synthesis of hetero-dihalogenated indazoles, such as 3-bromo-7-chloro-2H-indazoles, by performing sequential bromination and chlorination reactions. nih.gov
The table below summarizes key research findings on the halogenation of the indazole scaffold, which is directly applicable to the derivatization of this compound.
| Halogen | Reagent(s) | Position of Substitution | Key Findings and Yields |
|---|---|---|---|
| Fluorine | N-Fluorobenzenesulfonimide (NFSI) | C-3 | Provides direct, metal-free fluorination in water with yields up to 87%. organic-chemistry.org |
| Fluorine | Multi-step synthesis | C-4 | 4-Fluoro-1H-indazole is a known building block for further synthesis. ossila.com |
| Fluorine | Multi-step synthesis | C-6 | Incorporation at C-6 has been shown to significantly enhance the biological potency of certain indazole derivatives. nih.gov |
| Bromine | N-Bromosuccinimide (NBS) | C-3 | A widely used and efficient reagent for regioselective C-3 bromination. chim.it |
| Bromine | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C-3 | Used in an efficient, ultrasound-assisted protocol for site-specific bromination. nih.gov |
| Chlorine | N-Chlorosuccinimide (NCS) | C-3 | Effective for mono-chlorination of the indazole ring. nih.gov |
| Bromine & Chlorine | NBS followed by NCS | C-3 and C-7 | A 'one-pot, two-step' method to produce hetero-dihalogenated indazoles (e.g., 3-bromo-7-chloro derivatives). nih.gov |
Contextualizing 2 Amino 3 1h Indazol 1 Yl Propanoic Acid Within the Landscape of Unnatural Amino Acids and Peptidomimetics
2-Amino-3-(1H-indazol-1-yl)propanoic acid is classified as an unnatural amino acid (UAA). UAAs are amino acids that are not among the 20 common proteinogenic amino acids. sigmaaldrich.com They can be chemically synthesized or found in nature but are not typically incorporated into proteins during ribosomal synthesis. The incorporation of UAAs into peptides is a powerful strategy in drug discovery to create peptidomimetics. sigmaaldrich.comnih.gov
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to improve their drug-like properties. wikipedia.org Peptides themselves can be potent therapeutic agents, but their use is often limited by poor metabolic stability (due to degradation by proteases), low oral bioavailability, and poor tissue distribution. sigmaaldrich.comnih.gov Introducing UAAs like this compound can address these limitations. nih.govwikipedia.org The non-natural side chain can confer resistance to enzymatic degradation, and modifications to the amino acid backbone can constrain the peptide's conformation to enhance binding affinity and selectivity for its target. sigmaaldrich.com The indazole side chain in this compound provides a rigid, aromatic scaffold that can be used to mimic the side chains of natural amino acids like tryptophan or to introduce novel binding interactions.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₂ |
| Molar Mass | 205.21 g/mol |
| Tautomeric Form | 1H-indazole |
| Hydrogen Bond Donors | 2 |
Current Research Trajectories and Potential Research Avenues for Indazole Containing Amino Acid Derivatives
Current research on indazole-containing compounds is highly active, with a focus on developing new therapeutic agents, particularly for cancer and neurological disorders. researchgate.netnih.gov The synthesis of novel indazole derivatives and their evaluation as inhibitors of various protein kinases is a major area of investigation. nih.gov For example, derivatives have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. nih.gov
For indazole-containing amino acids specifically, research is directed towards their incorporation into peptides to create novel peptidomimetics with enhanced therapeutic potential. These efforts aim to combine the beneficial properties of the indazole scaffold with the specificity of peptides. Potential research avenues include:
Development of Novel Kinase Inhibitors: By incorporating indazole-containing amino acids into peptide sequences that target the active sites of specific kinases, it may be possible to develop highly potent and selective inhibitors for cancer therapy.
Probing Protein-Protein Interactions: Peptides containing these UAAs can be used as tools to study and inhibit protein-protein interactions that are implicated in disease. The rigid indazole scaffold can help to lock the peptide into a bioactive conformation.
Neuroactive Peptides: Given that some indazole derivatives show activity against targets in the central nervous system, incorporating indazole-amino acids into neuropeptide analogs could lead to new treatments for neurological and psychiatric disorders. researchgate.net
Antimicrobial Peptides: The known antibacterial properties of some indazoles could be harnessed by incorporating indazole-amino acids into antimicrobial peptides to create more robust and effective agents against resistant bacteria. nih.gov
The continued exploration of synthetic methodologies to create diverse indazole-containing amino acids will be crucial for advancing these research directions. researchgate.net
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-amino-3-(1H-indazol-1-yl)propanoic acid |
| Axitinib |
| Pazopanib |
| Tryptophan |
| Thiamin |
| Riboflavin |
Molecular Interactions and Biological Target Engagement of 2 Amino 3 1h Indazol 1 Yl Propanoic Acid Derivatives
General Mechanisms of Biological Action for Indazole-Containing Compounds
The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is considered a "privileged scaffold" in medicinal chemistry. rsc.org This structure is present in a variety of synthetic compounds that exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV properties. nih.govresearchgate.net The biological versatility of indazole derivatives stems from their ability to interact with a diverse array of biological targets, often by mimicking the binding modes of endogenous ligands.
Many indazole-containing compounds exert their effects by functioning as kinase inhibitors. rsc.org They can target various kinases, including tyrosine kinases and serine/threonine kinases, which are crucial regulators of cellular processes. By inhibiting these enzymes, indazole derivatives can modulate signaling pathways implicated in diseases such as cancer. researchgate.net For instance, some derivatives have been developed as potent inhibitors of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. nih.gov
Furthermore, the indazole ring system is a key component in molecules designed to modulate the activity of other important enzymes and receptors. These include monoamine oxidase, D-amino acid oxidase, and receptors involved in neurotransmission. researchgate.net The specific biological action is largely determined by the nature and position of substituents on the indazole core and any attached side chains.
Modulation of Neurotransmitter Systems
Derivatives of 2-amino-3-(1H-indazol-1-yl)propanoic acid, as amino acid analogues, are positioned to interact with neurotransmitter systems, particularly those involving amino acid neurotransmitters and monoamines.
While direct studies on this compound derivatives and their interaction with glutamate (B1630785) receptors are not extensively documented, the structural similarity to known glutamate receptor ligands provides a basis for potential interactions. The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is a plausible target. nih.gov
Research on structurally related compounds, such as (R)-2-amino-3-triazolpropanoic acid derivatives, has shown that the triazole ring can act as a bioisostere for functional groups that interact with the glycine (B1666218) binding site of the NMDA receptor. frontiersin.orgnih.gov Given the bioisosteric relationship between triazole and indazole rings, it is conceivable that indazole-containing amino acids could also modulate NMDA receptor activity. These interactions are critical for synaptic plasticity, learning, and memory. nih.gov The amino acid backbone of this compound provides the core structure for recognition by amino acid receptors, while the indazole moiety would determine the specificity and nature of the interaction, potentially acting as an agonist or antagonist.
| Compound | Target | Activity | Reference |
|---|---|---|---|
| (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid | NMDA Receptor (GluN1/2C and GluN1/2D) | Full Agonist | frontiersin.orgnih.gov |
| (R)-2-amino-3-(4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid | NMDA Receptor (GluN1/2C and GluN1/2D) | Partial Agonist | frontiersin.orgnih.gov |
Indazole derivatives have been shown to significantly influence the serotonin (B10506) and norepinephrine (B1679862) pathways, primarily through the inhibition of monoamine oxidase (MAO) enzymes. researchgate.net MAO-A and MAO-B are responsible for the degradation of monoamine neurotransmitters, including serotonin and norepinephrine. Inhibition of these enzymes leads to increased levels of these neurotransmitters in the synaptic cleft, which is a key mechanism for the treatment of depression and neurodegenerative disorders.
Several studies have identified indazole- and indole-carboxamides as highly potent, selective, and reversible inhibitors of MAO-B. biomedfrontiers.orgnih.gov For instance, certain N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide derivatives exhibit subnanomolar inhibitory concentrations (IC50) for human MAO-B, with high selectivity over MAO-A. nih.govacs.org This selective inhibition of MAO-B is particularly relevant for the treatment of Parkinson's disease. The mode of inhibition for these indazole derivatives is often competitive, indicating that they bind to the active site of the enzyme. researchgate.net
| Compound Class | Target | IC50 (human MAO-B) | Selectivity (vs. MAO-A) | Reference |
|---|---|---|---|---|
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | MAO-B | 0.386 nM | >25,000-fold | nih.govacs.org |
| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | MAO-B | 0.227 nM | >5,700-fold | nih.gov |
| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine | MAO-B | 0.612 nM | >16,000-fold | nih.gov |
| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide | MAO-B | 1.59 nM | >6,000-fold | nih.gov |
Enzymatic Inhibition Profiles
The indazole scaffold is a versatile template for the design of enzyme inhibitors, targeting a range of enzymes with significant therapeutic relevance.
D-amino acid oxidase (DAAO) is a flavoenzyme that metabolizes D-amino acids, including D-serine, a co-agonist at the glycine site of the NMDA receptor. nih.govnih.gov Inhibition of DAAO is a therapeutic strategy to increase D-serine levels in the brain, thereby enhancing NMDA receptor function. This is of particular interest for the treatment of schizophrenia. nih.gov
While a synthetic series of C5- and C6-substituted indazole derivatives were found to be generally poor inhibitors of porcine DAAO, the precursor compound, 1H-indazol-5-ol, demonstrated good inhibitory potency with an IC50 value of 2.03 µM. researchgate.net This suggests that the unsubstituted indazole scaffold, with specific hydroxyl substitution, can interact with the active site of DAAO. Further structural modifications could potentially lead to more potent and selective DAAO inhibitors based on the indazole framework.
| Compound | Target | IC50 | Reference |
|---|---|---|---|
| 1H-indazol-5-ol | Porcine DAAO | 2.03 µM | researchgate.net |
A significant area of research for indazole derivatives is their role as kinase inhibitors. rsc.org The malfunctioning of protein kinases is a hallmark of numerous diseases, including cancer. nih.gov Substituted indazole derivatives have been developed as potent inhibitors of a variety of kinases, often targeting the ATP-binding site.
For example, N-aromatic-substituted indazole derivatives have been identified as potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), with IC50 values in the low nanomolar range. nih.govacs.org One lead compound from this series exhibited an IC50 of 0.005 µM for JNK3 and showed significant inhibition of only JNK3 and JNK2 in a large kinase panel, indicating high selectivity. nih.govacs.org Furthermore, 3-aminoindazole-based derivatives have been developed as orally active multi-targeted receptor tyrosine kinase inhibitors, potently inhibiting the kinase activity of the VEGFR and PDGFR families. nih.gov Another study identified a 3-amino-1H-indazol-6-yl-benzamide scaffold that selectively inhibits FLT3, PDGFRα, and Kit kinases. nih.gov
| Compound Class/Example | Target Kinase(s) | Inhibitory Activity (IC50/EC50) | Reference |
|---|---|---|---|
| N-Aromatic-Substituted Indazole Derivative (Compound 29) | JNK3 | 0.005 µM | nih.govacs.org |
| 3-Amino-1H-indazol-6-yl-benzamide (Compound 4) | FLT3, PDGFRα, Kit | Single-digit nM EC50s | nih.gov |
| 3-Substituted Indazole Derivative (Compound 11k) | FGFR1, DDR2 | Potent dual enzymatic inhibition | nih.gov |
| N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869) | VEGFR, PDGFR families | Potent RTK inhibition | nih.gov |
Receptor-Ligand Binding Studies (e.g., CGRP receptor antagonist precursors)
Derivatives containing the indazole moiety are prominent in the development of antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in migraine therapeutics. The indazole ring is crucial for binding affinity and establishing effective antagonism.
Structural and mechanistic studies reveal that the indazole group participates in critical hydrogen bonding and other non-covalent interactions within the CGRP receptor complex, which consists of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). In certain macrocyclic CGRP antagonists, the indazole N-H group acts as a hydrogen bond donor, forming a key interaction with the side chain of Asp71 of RAMP1. nih.gov Furthermore, the aromatic system of the indazole ring can engage in favorable π-cation stacking with the side chain of Arg38 on CLR. nih.gov
The strategic placement and substitution on the indazole ring can significantly enhance binding potency. For instance, investigations into tyrosine surrogate-based CGRP antagonists found that derivatives of 7-methylindazole amino acid led to a 30-fold increase in CGRP binding potency compared to their unsubstituted indazole counterparts. researchgate.net The development of BMS-742413, a potent CGRP receptor antagonist, further highlights the utility of this scaffold, incorporating a 7-methyl-1H-indazol-5-yl group to achieve high efficacy. nih.gov These studies underscore the role of the indazole-amino acid structure as a foundational element for designing potent CGRP receptor antagonists, where the indazole ring is directly involved in the key molecular interactions that drive receptor-ligand engagement.
Role as Integrin Antagonists and Related Molecular Interactions
The this compound scaffold is also integral to the design of integrin antagonists. Integrins are cell surface receptors involved in cell adhesion and signaling, and their antagonists have therapeutic potential in diseases like thrombosis and cancer. A series of disubstituted indazoles have been developed as potent antagonists of the αvβ3 integrin.
In these designs, the indazole ring is typically attached at its 1-position to a linker, which in turn connects to a diaminopropionate derivative—a structure closely related to this compound. This arrangement provides a potent and selective framework for inhibiting the binding of αvβ3 to its natural ligands, such as fibrinogen. Structure-activity relationship (SAR) studies have demonstrated that the combination of the indazole heterocycle with the diaminopropionate moiety is critical for achieving high antagonist potency. One notable compound from this series, SM256, exhibited a potent IC₅₀ of 2.3 nM for αvβ3.
Mechanistic Investigations of General Biological Activities (e.g., Anti-inflammatory, Antimicrobial, Antitubercular)
Beyond specific receptor antagonism, indazole-propanoic acid derivatives and related compounds exhibit a range of biological activities, stemming from their interactions with various enzymes and cellular pathways.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of indazole derivatives are attributed to a multi-target mechanism involving the modulation of key inflammatory mediators. nih.gov Studies have shown that these compounds can significantly inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov The inhibitory action is concentration-dependent, with IC₅₀ values for COX-2 inhibition by various indazole derivatives ranging from 12.32 to 23.42 μM. nih.gov
In addition to COX-2 inhibition, these derivatives interfere with pro-inflammatory cytokine signaling. They have been shown to inhibit the production of Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govsemanticscholar.org The mechanism also involves antioxidant activity through the scavenging of reactive oxygen species (free radicals), further contributing to the reduction of inflammation. nih.govnih.gov
Table 1: Anti-inflammatory Activity of Indazole Derivatives
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| Indazole | COX-2 | 16.54 |
| 5-Aminoindazole | COX-2 | 12.32 |
| 6-Nitroindazole | COX-2 | 23.42 |
| Indazole | TNF-α | 220.11 |
| 5-Aminoindazole | TNF-α | 230.19 |
Data sourced from a study on the in vitro anti-inflammatory activity of indazoles. nih.gov
Antimicrobial Mechanisms
Indazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. While the precise mechanisms are not fully elucidated for all derivatives, their activity is evident from in vitro screening. N-methyl-3-aryl indazoles have shown inhibitory effects against bacteria such as Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium, as well as the fungus Candida albicans. vensel.org Other indazole derivatives have shown inhibitory profiles against Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 64 to 128 µg/mL. mdpi.com The activity is believed to stem from the disruption of essential cellular processes in the microbes, a common feature of heterocyclic pharmacophores. vensel.org
Table 2: Antimicrobial Activity of Selected Indazole Derivatives
| Derivative Class | Microbial Strain | Measurement | Result |
|---|---|---|---|
| N-methyl-3-aryl indazole (5j) | Bacillus megaterium | Zone of Inhibition | 1.6 cm |
| N-methyl-3-aryl indazole (5a) | Escherichia coli | Zone of Inhibition | 1.5 cm |
| N-methyl-3-aryl indazole (5b) | Candida albicans | Zone of Inhibition | 1.6 cm |
| Indazole Derivative (5) | Staphylococcus aureus | MIC | 64-128 µg/mL |
Data compiled from studies on the antimicrobial activity of novel indazoles. vensel.orgmdpi.com
Antitubercular Mechanisms
The antitubercular activity of indazole derivatives is particularly noteworthy, with several distinct molecular mechanisms and enzymatic targets identified in Mycobacterium tuberculosis (Mtb).
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): A class of indazole sulfonamides has been identified as potent inhibitors of Mtb IMPDH, a crucial enzyme in the purine (B94841) biosynthesis pathway required for DNA and RNA synthesis. nih.gov These compounds act via an uncompetitive mode of inhibition, with crystallographic data showing direct pi-pi stacking interactions between the inhibitor and the IMP substrate in the enzyme's active site. nih.gov This inhibition leads to a depletion of guanine (B1146940) nucleotides and a slow cell lysis. nih.gov
Inhibition of Glutamate Racemase (GR): Other novel indazole derivatives have been developed as inhibitors of glutamate racemase, an enzyme essential for the synthesis of D-glutamate, a key component of the mycobacterial cell wall peptidoglycan. semanticscholar.org By targeting this enzyme, the compounds disrupt cell wall formation, leading to bactericidal activity against both actively replicating and dormant Mtb. semanticscholar.org
Inhibition of Lipoamide (B1675559) Dehydrogenase (Lpd): Indazole sulfonamides have also been shown to be tight-binding inhibitors of Mtb lipoamide dehydrogenase, an enzyme involved in central metabolism and defense against nitrosative stress. nih.gov Co-crystal structures reveal specific hydrogen bonds between the indazole ring N-H and the backbone of Ala381 within the enzyme, driving the inhibitory activity. nih.gov
Potential Inhibition of Enoyl-ACP Reductase (InhA): Molecular docking studies of indazole-based aroylhydrazones suggest they may bind to and inhibit InhA, a key enzyme in the mycolic acid biosynthesis pathway, which is the target of the frontline drug isoniazid. researchgate.net
These varied mechanisms highlight the chemical versatility of the indazole scaffold in generating derivatives that can disrupt distinct and essential pathways in Mycobacterium tuberculosis.
Computational Approaches in the Study of 2 Amino 3 1h Indazol 1 Yl Propanoic Acid
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-amino-3-(1H-indazol-1-yl)propanoic acid, docking simulations are instrumental in predicting its binding mode within the active site of a protein target. This method is crucial for understanding the molecular basis of its potential therapeutic effects.
The process involves the use of scoring functions to estimate the binding affinity, which is often expressed as a binding energy value. A lower binding energy typically indicates a more stable protein-ligand complex. For instance, in a hypothetical docking study of this compound against a kinase target, the results might reveal key interactions, such as hydrogen bonds between the amino acid moiety and specific residues in the active site, and π-stacking interactions involving the indazole ring.
A computational study on indazole scaffolds as tyrosine kinase inhibitors highlighted the use of molecular docking to evaluate newly designed compounds. biotech-asia.org The study demonstrated that specific substitutions on the indazole ring could significantly influence the binding affinity. biotech-asia.org Such analyses can guide the rational design of more potent analogs of this compound.
Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Value | Interacting Residues |
| Binding Energy (kcal/mol) | -8.5 | Glu12, Lys34, Phe89 |
| Hydrogen Bonds | 3 | Glu12, Lys34 |
| π-π Stacking Interactions | 1 | Phe89 |
Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT can provide a detailed understanding of its chemical properties. These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. The MEP map provides a visual representation of the charge distribution, identifying electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other molecules.
Studies on indazole and its derivatives have utilized DFT to optimize geometric structures, calculate structural parameters, and investigate chemical reactivity. bohrium.com For this compound, such calculations could elucidate the preferred tautomeric state of the indazole ring and the conformational preferences of the propanoic acid side chain.
Table 2: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.8 |
| HOMO-LUMO Gap (eV) | 4.4 |
| Dipole Moment (Debye) | 3.5 |
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the dynamics of its interaction with a biological target.
By simulating the molecule in a solvated environment, MD can reveal the accessible conformations of the molecule in solution. When studying the complex of this compound with a protein, MD simulations can assess the stability of the binding pose predicted by molecular docking. These simulations can also identify key residues that are crucial for maintaining the stability of the complex and can reveal the role of water molecules in mediating protein-ligand interactions. A study on 1H-indazole analogs as anti-inflammatory agents utilized MD simulations to evaluate the stability of the compounds in the active site of the COX-2 enzyme. nih.gov
In Silico Prediction of Structure-Activity Relationships and Rational Design of Analogs
The prediction of structure-activity relationships (SAR) is a cornerstone of drug discovery. In silico SAR methods use computational models to correlate the chemical structure of a compound with its biological activity. For this compound, these methods can be used to predict the biological activity of novel analogs and to guide their rational design.
Quantitative Structure-Activity Relationship (QSAR) models are a common in silico approach. These models are mathematical equations that relate the chemical properties of a series of compounds to their biological activities. By analyzing the SAR of a set of indazole-containing compounds, it is possible to identify the structural features that are important for a particular biological effect. This knowledge can then be used to design new analogs of this compound with improved potency and selectivity. A review on indazole-containing derivatives highlights the importance of SAR analysis in the development of potent inhibitors for various biological targets. nih.gov
Computational Modeling of Self-Assembly and Aggregation Phenomena
Computational modeling can also be used to investigate the self-assembly and aggregation of molecules. For amino acids with heterocyclic functionalities like this compound, understanding these phenomena can be important, for instance, in the context of material science or in understanding potential liabilities in drug development.
In silico oligomerization can be performed using techniques like self-docking simulations, where multiple copies of the molecule are treated as both ligand and receptor to predict the most energetically favorable arrangements. These simulations can help in understanding the forces driving the self-assembly process, such as hydrogen bonding, π-stacking, and hydrophobic interactions. Such computational studies can provide a model of the aggregate structure, which can be used for further investigation.
Biophysical Characterization of Interactions Involving 2 Amino 3 1h Indazol 1 Yl Propanoic Acid Analogs
Spectroscopic Techniques for Analyzing Ligand-Target Binding and Conformational Changes
Spectroscopic methods are invaluable for probing the molecular details of ligand-target interactions. These techniques can detect changes in the structural and electronic properties of both the ligand and the target molecule upon binding.
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing changes in the secondary structure of a protein when a ligand, such as an analog of 2-amino-3-(1H-indazol-1-yl)propanoic acid, binds to it. mdpi.comnih.gov CD measures the differential absorption of left and right circularly polarized light by chiral molecules. springernature.com Proteins, having chiral alpha-carbon atoms in their amino acid residues and organized secondary structures (alpha-helices, beta-sheets), exhibit characteristic CD spectra in the far-UV region (190-250 nm). nih.govspringernature.com
Binding of a ligand can induce conformational changes in the protein, leading to alterations in its secondary structure content. These changes are reflected as shifts in the CD spectrum. For instance, an increase in alpha-helical content results in more negative bands at 222 and 208 nm, while an increase in beta-sheet content leads to a more negative band around 218 nm. By comparing the CD spectrum of the protein alone with that of the protein-ligand complex, researchers can deduce the nature and extent of the structural perturbations. springernature.com
For example, studies on the interaction of synthetic amino acids with proteins like bovine serum albumin (BSA) have utilized CD spectroscopy to confirm binding and analyze the resulting changes in the protein's secondary structure. mdpi.com Deconvolution of the CD spectra can provide quantitative estimates of the percentage of alpha-helix, beta-sheet, and random coil structures before and after ligand binding. mdpi.com
Table 1: Illustrative Data from CD Spectroscopy Analysis of Protein-Ligand Binding
| Sample | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Protein Alone | 45 | 25 | 30 |
| Protein + Ligand A | 55 | 20 | 25 |
| Protein + Ligand B | 40 | 35 | 25 |
Note: This table presents hypothetical data to illustrate the type of information that can be obtained from CD spectroscopy experiments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly versatile technique that provides atomic-level information about molecular structure, dynamics, and interactions. nih.gov In the context of this compound analogs, NMR is instrumental in identifying the specific amino acid residues of a target protein that are involved in the binding interaction and in determining the three-dimensional structure of the resulting complex.
Several NMR experiments are particularly useful for studying protein-ligand interactions. Chemical Shift Perturbation (CSP) or interaction mapping involves acquiring 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) of an isotopically labeled protein in the absence and presence of the ligand. Residues in the binding pocket or those undergoing conformational changes upon ligand binding will experience a different chemical environment, leading to shifts in their corresponding peaks in the NMR spectrum. By mapping these shifted residues onto the protein's structure, the binding site can be identified.
Saturation Transfer Difference (STD) NMR is another powerful technique for identifying binding ligands and mapping their binding epitopes. nih.gov In an STD NMR experiment, a selective saturation pulse is applied to the protein, and this saturation is transferred to any bound ligands through spin diffusion. By comparing the spectrum with and without protein saturation, the signals of the bound ligand can be identified. The relative intensities of the signals in the STD spectrum reveal which parts of the ligand are in closest proximity to the protein.
Furthermore, advanced NMR techniques like Transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) can be used to determine the conformation of the ligand when it is bound to the protein. Inter-ligand NOEs (INPHARMA) can be used to understand competitive binding between two different ligands at the same binding site. nih.gov These structural insights are invaluable for structure-based drug design and for understanding the molecular basis of binding specificity.
Table 2: Hypothetical Chemical Shift Perturbation Data for a Target Protein upon Binding to an Indazole Analog
| Residue Number | Amino Acid | Chemical Shift Change (ppm) | Location |
| 25 | Valine | 0.35 | Binding Pocket |
| 48 | Leucine | 0.42 | Binding Pocket |
| 50 | Isoleucine | 0.38 | Binding Pocket |
| 76 | Alanine (B10760859) | 0.05 | Distant from binding site |
| 92 | Glycine (B1666218) | 0.08 | Distant from binding site |
Note: This table presents hypothetical data to illustrate the type of information obtained from an NMR chemical shift perturbation experiment.
Label-Free Methods for Biomolecular Interaction Analysis
Label-free methods offer the advantage of studying molecular interactions without the need for fluorescent or radioactive labels, which can sometimes interfere with the binding event. These techniques directly measure the physical changes that occur upon complex formation.
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of biomolecular interactions. nih.govnih.gov It directly measures the heat released or absorbed during a binding event. researchgate.net In a typical ITC experiment, a solution of the ligand (e.g., a this compound analog) is titrated into a solution containing the target protein. The resulting heat changes are measured with high sensitivity. nih.gov
A single ITC experiment can provide a complete thermodynamic profile of the interaction, including:
Dissociation Constant (Kd) : A measure of binding affinity.
Enthalpy Change (ΔH) : The heat released or absorbed upon binding, providing insight into the types of non-covalent interactions involved (e.g., hydrogen bonds, van der Waals forces). nih.gov
Entropy Change (ΔS) : A measure of the change in disorder of the system upon binding, often related to conformational changes and the release of solvent molecules. nih.gov
Stoichiometry (n) : The molar ratio of the ligand to the protein in the complex. nih.gov
This detailed thermodynamic information is crucial for understanding the driving forces behind the binding interaction and for optimizing the design of new ligands with improved affinity and specificity.
Table 3: Example Thermodynamic Parameters Obtained from ITC for Different Ligand-Protein Interactions
| Ligand | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Analog X | 50 | -10.0 | -6.5 | -3.5 |
| Analog Y | 100 | -9.5 | -2.0 | -7.5 |
| Analog Z | 25 | -10.5 | -8.0 | -2.5 |
Note: This table presents hypothetical data to illustrate the thermodynamic parameters that can be determined using ITC.
Surface Plasmon Resonance (SPR) is a powerful optical biosensing technique that allows for the real-time, label-free analysis of biomolecular interactions. scispace.comcnr.it In an SPR experiment, one of the interacting molecules (the ligand) is immobilized on a sensor chip surface, and the other molecule (the analyte) flows over the surface. nih.gov Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. scispace.comnih.gov
SPR provides detailed kinetic information about the interaction, including:
Association rate constant (kon) : The rate at which the complex is formed.
Dissociation rate constant (koff) : The rate at which the complex breaks apart.
Equilibrium dissociation constant (Kd) : Calculated as the ratio of koff/kon, which provides a measure of binding affinity.
The ability to measure both association and dissociation rates provides a more complete picture of the binding event than equilibrium-based methods alone. scispace.com This information is particularly valuable for drug discovery, as ligands with slow dissociation rates (long residence times) often exhibit a more durable therapeutic effect. Recent studies have demonstrated the effectiveness of SPR in assessing the receptor affinity of indazole-based compounds. nih.govmdpi.com
Table 4: Illustrative Kinetic Data from an SPR Experiment
| Ligand | kon (M-1s-1) | koff (s-1) | Kd (nM) |
| Analog P | 1.2 x 105 | 6.0 x 10-4 | 5.0 |
| Analog Q | 2.5 x 105 | 2.5 x 10-3 | 10.0 |
| Analog R | 5.0 x 104 | 1.0 x 10-4 | 2.0 |
Note: This table presents hypothetical data to illustrate the kinetic parameters that can be obtained from an SPR experiment.
Bio-Layer Interferometry (BLI) is another optical, label-free technique for monitoring biomolecular interactions in real-time. nih.govharvard.edu Similar to SPR, one molecule is immobilized on a biosensor tip, and its interaction with a binding partner in solution is measured. harvard.eduprotocols.io BLI measures the change in the interference pattern of white light reflected from the surface of the biosensor tip as molecules bind and dissociate. nih.govresearchgate.net This change in interference is directly proportional to the number of molecules bound to the sensor surface.
BLI provides kinetic and affinity data similar to SPR, including kon, koff, and Kd. harvard.edu It is a versatile technique that can be used for a wide range of applications, including protein-small molecule interactions. nih.gov BLI is often favored for its ease of use, higher throughput capabilities, and robustness with crude samples. harvard.edu
Table 5: Example Kinetic and Affinity Data from a BLI Experiment
| Ligand | kon (M-1s-1) | koff (s-1) | Kd (nM) |
| Analog S | 1.5 x 105 | 7.5 x 10-4 | 5.0 |
| Analog T | 3.0 x 105 | 3.0 x 10-3 | 10.0 |
| Analog U | 6.0 x 104 | 1.2 x 10-4 | 2.0 |
Note: This table presents hypothetical data to illustrate the type of information that can be obtained from a BLI experiment.
Light Scattering Techniques for Investigating Molecular Association and Aggregate Formation
Light scattering is a non-invasive analytical technique fundamental to characterizing macromolecules and their complexes in solution. nih.gov It provides valuable insights into the size, molar mass, and interaction parameters of molecules, making it an ideal tool for studying the solution behavior of this compound and its analogs. The two primary light scattering techniques used for this purpose are Dynamic Light Scattering (DLS) and Static Light Scattering (SLS). fluenceanalytics.comnews-medical.net
Dynamic Light Scattering (DLS) measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of particles in solution. fluenceanalytics.com From these fluctuations, the diffusion coefficient of the particles can be determined, and subsequently, the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation. DLS is particularly sensitive to the presence of large aggregates, as they scatter significantly more light than smaller molecules. biocompare.com For a compound like this compound, DLS can be employed to monitor the onset of aggregation under various solution conditions such as concentration, pH, and ionic strength.
Static Light Scattering (SLS) , in contrast, measures the time-averaged intensity of scattered light at various angles. unchainedlabs.com This information can be used to determine the weight-average molecular weight (Mw) of the particles in solution. nih.gov By measuring the scattered light intensity at different solute concentrations, one can also determine the second virial coefficient (A₂), which provides a measure of the interaction between the solute molecules. A positive A₂ value indicates repulsive interactions, suggesting good solubility and a lower tendency to aggregate, while a negative A₂ value signifies attractive interactions, indicating a higher propensity for aggregation. biocompare.com
In a hypothetical study of a this compound analog, DLS and SLS could be used to assess its aggregation propensity. The data might be presented as follows:
| Concentration (mM) | Hydrodynamic Radius (Rh) (nm) - DLS | Polydispersity Index (PDI) - DLS | Weight-Average Molecular Weight (Mw) (kDa) - SLS | Second Virial Coefficient (A₂) (mol·mL/g²) - SLS |
|---|---|---|---|---|
| 0.1 | 0.5 | 0.15 | 0.219 | 1.5 x 10⁻⁴ |
| 1.0 | 0.6 | 0.18 | 0.221 | |
| 5.0 | 2.5 | 0.35 | 1.105 (dimer) | |
| 10.0 | 15.8 | 0.52 | 8.840 (oligomer) |
This is an illustrative data table. Specific experimental data for this compound is not publicly available.
The illustrative data above would suggest that at low concentrations (0.1 and 1.0 mM), the analog exists primarily as a monomer. As the concentration increases to 5.0 mM, the increase in both the hydrodynamic radius and the molecular weight suggests the formation of dimers. At a higher concentration of 10.0 mM, the significant increase in these parameters, along with a higher polydispersity index, would indicate the formation of larger oligomers or aggregates. The positive second virial coefficient suggests that while aggregation occurs at higher concentrations, the initial intermolecular interactions are repulsive, which is favorable for solubility.
X-ray Crystallography of Co-crystals with Biological Macromolecules to Elucidate Binding Interfaces
X-ray crystallography is the most powerful technique for determining the three-dimensional atomic structure of molecules, including protein-ligand complexes. wikipedia.orgjic.ac.uk By obtaining a co-crystal of a this compound analog with a target biological macromolecule (e.g., an enzyme or receptor), one can visualize the precise binding mode and the specific molecular interactions at the binding interface. nih.gov This information is invaluable for structure-based drug design.
The process typically involves co-crystallizing the purified macromolecule with the ligand of interest. nih.gov Once suitable crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which the molecular model of the protein-ligand complex is built and refined. jic.ac.uk
While a specific co-crystal structure of this compound with a biological macromolecule is not publicly available, we can infer the types of interactions it might form based on its chemical structure and studies of other indazole-containing ligands. nih.govresearchgate.net The indazole ring, being an aromatic heterocycle, can participate in several key interactions:
Hydrogen Bonding: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors or donors.
π-π Stacking: The aromatic indazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's binding pocket.
Hydrophobic Interactions: The bicyclic ring system provides a significant hydrophobic surface that can interact with nonpolar residues like leucine, isoleucine, and valine.
π-Cation Interactions: The electron-rich indazole ring can interact favorably with positively charged residues like lysine (B10760008) and arginine.
A hypothetical crystallographic analysis of a this compound analog bound to a protein kinase might yield the following data:
| Parameter | Value |
|---|---|
| PDB Code | Hypothetical |
| Resolution (Å) | 1.8 |
| Space Group | P2₁2₁2₁ |
| Key Ligand-Protein Interactions | |
| Ligand Moiety | Interacting Residue |
| Indazole N1 | Hydrogen bond with backbone NH of Val85 |
| Indazole Ring | π-π stacking with Phe145 |
| Propanoic Acid - Carboxyl | Salt bridge with Lys63 |
| Propanoic Acid - Amino | Hydrogen bond with side chain of Asp155 |
This is an illustrative data table. Specific experimental data for this compound is not publicly available.
Such a detailed structural view would provide a clear rationale for the ligand's affinity and selectivity, guiding further optimization of the compound to enhance its binding properties. For instance, the observation of a key hydrogen bond could lead to modifications of the indazole ring to improve this interaction, while understanding the hydrophobic contacts could inform the design of analogs with improved shape complementarity to the binding pocket.
Role of 2 Amino 3 1h Indazol 1 Yl Propanoic Acid As a Peptidomimetic and Molecular Scaffold
Principles of Unnatural Amino Acid Incorporation into Peptidomimetic Structures
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor selectivity. The incorporation of unnatural amino acids like 2-amino-3-(1H-indazol-1-yl)propanoic acid is a cornerstone of peptidomimetic design.
The primary principles guiding the incorporation of this indazole-containing amino acid include:
Conformational Constraint: The bulky and rigid indazole group can restrict the conformational flexibility of a peptide backbone. This can lock the peptide into a bioactive conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.
Introduction of Novel Interactions: The indazole moiety can introduce new non-covalent interactions, such as π-π stacking, hydrogen bonding (via the pyrazole (B372694) nitrogen), and hydrophobic interactions, with the target receptor or enzyme. These interactions can significantly enhance binding affinity.
Enzymatic Stability: Natural peptides are often rapidly degraded by proteases in the body. The presence of an unnatural amino acid with a non-native side chain like the indazole group can render the adjacent peptide bonds unrecognizable to proteolytic enzymes, thus increasing the half-life of the peptidomimetic in vivo.
Scaffold for Bioisosteric Replacement: The indazole ring can act as a bioisostere for natural amino acid side chains like tryptophan or histidine, potentially leading to altered or improved biological activity while maintaining key binding interactions.
The synthesis of peptides incorporating such specialized amino acids typically utilizes solid-phase peptide synthesis (SPPS), where the protected form of this compound can be coupled into a growing peptide chain. nih.gov
Utilization in the Design and Construction of Combinatorial Chemical Libraries
Combinatorial chemistry is a powerful technique for generating large libraries of diverse compounds for high-throughput screening to identify new drug leads. Unnatural amino acids, including this compound, are valuable building blocks for creating these libraries due to the structural and functional diversity they impart.
The use of this indazole-containing amino acid in combinatorial libraries allows for:
Expansion of Chemical Space: By moving beyond the 20 proteinogenic amino acids, a vastly larger and more diverse range of chemical structures can be explored.
Scaffold-Based Libraries: The indazole core of this compound can serve as a central scaffold. Different substituents can be attached to the indazole ring or the amino acid backbone to create a library of related compounds with systematically varied properties.
Peptidomimetic Libraries: It can be incorporated into peptide libraries to systematically probe structure-activity relationships. For instance, replacing a natural amino acid at a specific position with the indazole analogue across a library can reveal the importance of that position for biological activity.
The synthesis of such libraries often employs split-and-pool methodologies on a solid support, which allows for the efficient creation of thousands to millions of distinct compounds in a systematic manner.
Applications in Developing Targeted Molecular Probes for Chemical Biology Studies
Molecular probes are essential tools in chemical biology for studying and visualizing biological processes in living systems. The unique properties of the indazole moiety make this compound an attractive component for the design of targeted molecular probes.
Potential applications include:
Fluorescent Probes: The indazole ring system can be chemically modified to incorporate or act as a fluorophore. When this amino acid is incorporated into a peptide that targets a specific protein, it can be used to visualize the protein's localization and dynamics within a cell.
Photoaffinity Labels: The indazole ring can be derivatized with photoreactive groups. Probes containing this modified amino acid can be used to identify and map the binding sites of proteins through covalent cross-linking upon photoactivation.
Activity-Based Probes (ABPs): ABPs are used to profile the activity of specific enzyme families. A peptidomimetic containing this compound could be designed to target the active site of a specific protease or kinase, with the indazole moiety providing selectivity and binding affinity.
The development of such probes relies on the ability to synthesize the modified indazole-containing amino acid and incorporate it into a targeting ligand, often a peptide or small molecule.
Contribution to the Discovery and Engineering of Novel Biologically Active Small Molecules
The indazole scaffold is a key feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.govnih.gov By using this compound as a starting material or a key building block, medicinal chemists can discover and engineer novel small molecules with a wide range of biological activities.
The contribution of this amino acid to small molecule discovery includes:
Scaffold for Drug Design: The amino acid itself can be the core of a new small molecule drug. The amino and carboxylic acid groups provide handles for further chemical modification, while the indazole ring provides a well-established pharmacophore.
Fragment-Based Drug Discovery (FBDD): The indazole-proline moiety could be identified as a fragment that binds to a biological target. This fragment can then be elaborated into a more potent lead compound.
Structure-Activity Relationship (SAR) Studies: In a known indazole-based drug, replacing a part of the molecule with the amino acid backbone can help in understanding the SAR and optimizing the drug's properties, such as solubility and cell permeability.
The diverse biological activities of indazole derivatives, as shown in the table below, underscore the potential for discovering novel therapeutics based on the this compound scaffold. rsc.orgmdpi.com
| Indazole Derivative Class | Reported Biological Activity | Potential Therapeutic Area |
| Substituted 1H-indazoles | Kinase Inhibition (e.g., ERK1/2, EGFR) nih.gov | Oncology |
| Indazole-Amides | Anticancer, Apoptosis Induction nih.gov | Oncology |
| 2H-Indazole Derivatives | Antimicrobial, Anti-inflammatory (COX-2 inhibition) mdpi.com | Infectious Diseases, Inflammatory Disorders |
| 6-Substituted Aminoindazoles | Antiproliferative nih.gov | Oncology |
Q & A
Q. What are the established synthetic routes for 2-amino-3-(1H-indazol-1-yl)propanoic acid, and how do reaction conditions impact yield?
The synthesis typically involves multi-step protocols, including:
- Amino acid backbone modification : Reacting indazole derivatives with protected amino acids (e.g., Boc- or Fmoc-protected precursors) under nucleophilic substitution conditions.
- Coupling strategies : Use of coupling agents like EDCI/HOBt for amide bond formation between indazole and propanoic acid intermediates . Critical factors include temperature control (e.g., 0–25°C for sensitive intermediates), solvent polarity (DMF or THF for solubility), and protecting group selection to prevent undesired side reactions. Yields range from 40–70% depending on purification methods (HPLC vs. column chromatography) .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Spectroscopic analysis : Combine -NMR (to confirm indazole ring protons at δ 7.2–8.5 ppm and α-amino protons at δ 3.1–3.5 ppm) and -NMR (to identify carboxylic acid carbon at ~175 ppm).
- Mass spectrometry : ESI-MS in positive ion mode for molecular ion confirmation (expected [M+H] at m/z 206.22) .
- Purity assessment : Use reverse-phase HPLC with UV detection at 254 nm; ≥95% purity is recommended for biological assays .
Q. What are the key physicochemical properties influencing this compound’s stability in experimental settings?
- pH sensitivity : The carboxylic acid group (pKa ~2.5) and amino group (pKa ~9.5) make the compound zwitterionic at physiological pH, affecting solubility. Store in lyophilized form at -20°C to prevent hydrolysis.
- Light sensitivity : Indazole derivatives may degrade under UV light; use amber vials for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in receptor binding assays (e.g., conflicting IC values) may arise from:
- Assay conditions : Buffer composition (e.g., Tris vs. HEPES) and ionic strength can alter ligand-receptor interactions. Standardize protocols across studies.
- Enantiomeric purity : Chiral centers in the amino acid backbone may lead to stereoselective activity. Use chiral HPLC to confirm enantiomeric excess (>98%) .
- Cell line variability : Test activity in multiple cell models (e.g., HEK293 vs. CHO) to assess target specificity .
Q. What advanced computational methods are suitable for predicting the interaction of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to indazole-recognizing targets (e.g., kinases or GPCRs). Focus on π-π stacking between the indazole ring and aromatic residues in binding pockets.
- MD simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-target complexes. Analyze RMSD and hydrogen bond occupancy to prioritize in vitro validation .
Q. How can researchers optimize experimental designs to study the compound’s pharmacokinetics (PK) in vivo?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
